Factor F430
Description
Structure
2D Structure
Properties
Molecular Formula |
C42H51N6NiO13+ |
|---|---|
Molecular Weight |
906.6 g/mol |
IUPAC Name |
3-[(1R,3S,4S,5S,8R,11S,15E,17S,18S,19Z,22S,23S,29S)-5-(2-amino-2-oxoethyl)-4,22-bis(2-carboxyethyl)-18,29-bis(carboxymethyl)-5,23-dimethyl-14,25-dioxo-9,26,27,30-tetraza-28-azanidaheptacyclo[19.5.1.13,6.18,11.116,19.01,23.010,15]triaconta-6(30),9,15,19,21(27)-pentaen-17-yl]propanoic acid;nickel(2+) |
InChI |
InChI=1S/C42H52N6O13.Ni/c1-40(16-30(43)50)22(5-9-33(54)55)27-15-42-41(2,17-31(51)48-42)23(6-10-34(56)57)26(47-42)13-24-20(11-35(58)59)19(4-8-32(52)53)39(45-24)37-28(49)7-3-18-21(12-36(60)61)25(46-38(18)37)14-29(40)44-27;/h13,18-23,25,27H,3-12,14-17H2,1-2H3,(H9,43,45,46,47,48,49,50,51,52,53,54,55,56,57,58,59,60,61);/q;+2/p-1/t18-,19-,20-,21-,22+,23+,25+,27-,40-,41-,42-;/m0./s1 |
InChI Key |
XLFIRMYGVLUNOY-SXMZNAGASA-M |
Isomeric SMILES |
C[C@@]12CC(=O)N[C@@]13C[C@H]4[C@H]([C@](C(=N4)C[C@@H]5[C@H]([C@@H]6CCC(=O)/C(=C/7\[C@H]([C@@H](/C(=C/C(=N3)[C@H]2CCC(=O)O)/[N-]7)CC(=O)O)CCC(=O)O)/C6=N5)CC(=O)O)(C)CC(=O)N)CCC(=O)O.[Ni+2] |
Canonical SMILES |
CC12CC(=O)NC13CC4C(C(C(=N4)CC5C(C6CCC(=O)C(=C7C(C(C(=CC(=N3)C2CCC(=O)O)[N-]7)CC(=O)O)CCC(=O)O)C6=N5)CC(=O)O)(C)CC(=O)N)CCC(=O)O.[Ni+2] |
Synonyms |
coenzyme F430 CoF430 F(430) factor F430 factors F430 nickel porphinoid |
Origin of Product |
United States |
Historical Context and Discovery of Factor F430
Initial Identification and Characterization as a Coenzyme in Methanogens
In the late 1970s, researchers observed a yellow chromophore, a light-absorbing compound, in extracts of methanogenic bacteria. nih.gov This compound, named Factor F430 due to its characteristic absorption maximum at 430 nm, was found to be present in all methanogenic bacteria studied. wikipedia.orgpsu.edu Initial investigations revealed that this compound was a low molecular weight compound and was suspected to be the prosthetic group of methyl-coenzyme M reductase (MCR), the enzyme responsible for the final step of methane (B114726) formation. psu.eduontosight.ai
Subsequent studies confirmed that this compound contains nickel, a transition metal not commonly found in such biological cofactors. nih.govpsu.edu This discovery was significant as it explained the dependence of methanogenic bacteria on nickel for growth. psu.edu The stoichiometry was determined to be one mole of nickel per mole of this compound, and two moles of this compound per mole of the MCR enzyme. nih.gov These findings solidified the role of this compound as a crucial coenzyme in the process of methanogenesis. ontosight.ainih.gov It is now understood that this compound is essential for the catalytic activity of MCR, which facilitates the reduction of methyl-coenzyme M to methane. ontosight.ainih.govacs.org
Elucidation of its Core Tetrapyrrolic Structure
The unique spectral properties and the presence of nickel in this compound spurred intensive research to determine its chemical structure. Labeling experiments using isotopes were instrumental in revealing the fundamental backbone of the molecule. psu.edu These studies demonstrated that, like other vital biological pigments such as heme and chlorophyll, this compound is a tetrapyrrole, a class of compounds characterized by a large ring of four smaller pyrrole (B145914) rings. psu.eduontosight.ainih.gov
The biosynthesis of this compound starts from uroporphyrinogen III, the common precursor to all natural tetrapyrroles. wikipedia.orgnih.gov Through a series of enzymatic steps, this precursor is converted into sirohydrochlorin (B1196429). wikipedia.orgnih.gov A key step in the pathway is the insertion of a nickel ion into the sirohydrochlorin macrocycle. wikipedia.orgnih.gov
Detailed structural analysis using techniques like X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy ultimately unveiled the complete and complex structure of this compound. wikipedia.org It was found to possess a highly reduced porphyrin system known as a corphin ring. wikipedia.orgontosight.ai Beyond the basic tetrapyrrole framework, this compound features two additional rings: a γ-lactam ring (ring E) and a keto-containing carbocyclic ring (ring F). wikipedia.orgnih.govresearchgate.net This intricate architecture, housing a central nickel atom, is what endows this compound with its unique chemical reactivity and makes it indispensable for methane biosynthesis. ontosight.ainih.gov
Data Tables
Table 1: Key Properties of this compound
| Property | Value/Description | Source |
| Absorption Maximum | 430 nm | wikipedia.orgpsu.edu |
| Metal Center | Nickel (Ni) | nih.govpsu.edu |
| Core Structure | Tetrapyrrole (Corphin) | wikipedia.orgontosight.ai |
| Precursor | Uroporphyrinogen III | wikipedia.orgnih.gov |
| Key Intermediate | Sirohydrochlorin | wikipedia.orgnih.gov |
| Associated Enzyme | Methyl-coenzyme M reductase (MCR) | nih.govontosight.ai |
| Function | Coenzyme in methanogenesis | ontosight.ainih.gov |
Structural Foundation and Redox Chemistry of Factor F430
Uniqueness of the Hydrocorphinoid Macrocycle and Ring Systems
The macrocyclic ligand of Factor F430 is a derivative of uroporphyrinogen III, the common precursor to all tetrapyrrole-based life pigments like hemes, chlorophylls, and corrins. nih.govnih.gov However, F430 possesses a distinct structure that sets it apart. It is classified as a hydrocorphinoid, specifically a tetrahydroporphyrinogen, making it the most reduced member of the modified tetrapyrrole family. nih.govresearchgate.net
This high degree of saturation in the macrocycle provides significant flexibility, which is crucial for its function. illinois.edu Unlike the more rigid and planar porphyrin rings, the F430 macrocycle can adopt a nonplanar conformation. This flexibility allows the N4 core of the ligand to adjust its size, a critical feature for accommodating the nickel ion in its various oxidation states. illinois.edufigshare.com Steric effects from peripheral substituents on the macrocycle create a planarizing influence, which in turn stabilizes the larger Ni(I) and high-spin Ni(II) ions that are essential for catalysis. figshare.com
In addition to the four pyrrole-derived rings (A, B, C, and D) common to all tetrapyrroles, F430 features two additional fused rings: a carbocyclic five-membered ring (Ring F) and a lactam ring (Ring E). nih.gov The biosynthesis of this complex structure from sirohydrochlorin (B1196429), the metal-free precursor, involves a series of enzymatic steps including nickel chelation, amidation, macrocyclic ring reduction, lactamization, and the formation of the carbocyclic ring. nih.govnih.govresearchgate.net
Coordination Chemistry of the Nickel Metal Center
The nickel atom at the heart of F430 is the site of catalysis and can exist in multiple oxidation states. callutheran.edu Its coordination environment is highly dynamic and sensitive to the surrounding conditions and the binding of substrates.
In the enzyme, the nickel center of F430 is typically coordinated by four nitrogen atoms from the hydrocorphinoid ring in the equatorial plane. callutheran.edu The axial positions, perpendicular to this plane, are crucial for substrate binding and catalysis. In the inactive, oxidized state of the enzyme, the Ni(II) ion is often six-coordinate (hexacoordinate). callutheran.edubiorxiv.org One axial position is occupied by the side-chain oxygen of a glutamine residue (Gln α'147), and the other can be occupied by the thiol group of methyl-coenzyme M or a water molecule. callutheran.edubiorxiv.org
When isolated in aqueous solution, F430 exists in a temperature-dependent equilibrium between a four-coordinate, square-planar form and a six-coordinate, bis-aquo form. researchgate.netnih.gov At low temperatures, the six-coordinate species, with two water molecules as axial ligands, is predominant. researchgate.net As the temperature increases, the equilibrium shifts to include the four-coordinate species. researchgate.net The nature of the solvent also influences this equilibrium; weakly coordinating solvents favor the six-coordinate form, while solvents with strong electron-withdrawing groups promote the four-coordinate state. researchgate.net This facile ligand exchange is believed to be relevant to the enzyme's mechanism, allowing for the binding and release of substrates. researchgate.net
The nickel center of F430 cycles through different oxidation states during catalysis, primarily Ni(I), Ni(II), and a proposed Ni(III) state. callutheran.edunih.gov Each of these states has distinct spectroscopic characteristics that have been used to study the enzyme's mechanism.
The Ni(II) state is the inactive, "resting" state of the enzyme. frontiersin.org In this state, the nickel ion has a d8 electron configuration. Depending on the coordination environment, it can be either diamagnetic (low-spin, S=0) in a square-planar geometry or paramagnetic (high-spin, S=1) in an octahedral (six-coordinate) geometry. nih.gov The isolated F430 in its Ni(II) form is typically EPR-silent. frontiersin.orgnih.gov
The UV-visible absorption spectrum of Ni(II)-F430 is characterized by a strong absorption band, known as the Soret band, at approximately 430 nm in aqueous solution. nih.govscispace.com The exact position of this peak can shift slightly depending on the axial ligation and the environment (e.g., 422 nm when bound to the MCR enzyme). nih.govnih.gov
| Form of Ni(II)-F430 | Coordination | Magnetic State | Key Spectroscopic Feature (UV-Vis) |
|---|---|---|---|
| 4-Coordinate | Square-planar | Diamagnetic (S=0) | λmax ≈ 430 nm |
| 6-Coordinate (bis-aquo) | Octahedral | Paramagnetic (S=1) | λmax ≈ 430 nm |
For catalysis to occur, the Ni(II) center must be reduced by one electron to the Ni(I) state, a d9 system. frontiersin.orgfrontiersin.org This active form of the enzyme is known as MCRred1. frontiersin.org The reduction from Ni(II) to Ni(I) is a one-electron process. nih.gov The Ni(I) state is extremely sensitive to oxygen and has a very low redox potential, estimated to be around -650 mV. asm.orgresearchgate.net
The spectroscopic signatures of the Ni(I) state are distinct from the Ni(II) state. The MCRred1 form is EPR-active, displaying a characteristic axial or rhombic EPR spectrum. nih.govscilit.com The g-values for the MCRred1 signal are typically around g = 2.25, 2.07, and 2.06, which is characteristic of a square planar Ni(I) species. nih.gov Upon reduction, the main absorption peak in the UV-visible spectrum undergoes a significant blue-shift. For the free coenzyme, the peak shifts from 430 nm to around 376-386 nm, while for the enzyme-bound form, it shifts from ~422 nm to ~388 nm. nih.govscilit.com
| Form of Ni(I)-F430 | Common Name | Key Spectroscopic Features |
|---|---|---|
| Enzyme-bound | MCRred1 | EPR active (g ≈ 2.25, 2.07, 2.06) |
| Enzyme-bound | MCRred1 | UV-Vis λmax ≈ 388 nm |
| Free Coenzyme | - | UV-Vis λmax ≈ 376-386 nm |
Two primary mechanisms have been debated for the catalytic cycle of MCR. One prominent mechanism involves the nucleophilic attack of the Ni(I) center on the methyl group of the substrate methyl-coenzyme M, which would lead to the formation of a transient methyl-Ni(III) intermediate. nih.govfrontiersin.orgasm.org The other major proposed mechanism involves the formation of a methyl radical. asm.orgacs.orgkent.ac.uk
While spectroscopically characterizing such a short-lived intermediate is challenging, evidence for a Ni(III) state has been gathered. frontiersin.orgfrontiersin.org A state designated MCRox1, which is an inactive oxidized form of the enzyme, is now generally considered to be a Ni(III)-thiolate species. researchgate.netnih.gov Furthermore, a methyl-Ni(III) state has been trapped and characterized, lending support to the mechanism involving this intermediate. frontiersin.orgfrontiersin.orgacs.org The formation of a Ni(III) species is also supported by the observation that strong axial donor ligands, such as a thiolate or a methyl anion, could stabilize the Ni(III) oxidation state within the enzyme's active site. nih.gov
Redox Potential and Electron Donor Properties in Biosynthesis
The biosynthetic pathway of this compound involves a series of enzymatically controlled modifications to the tetrapyrrole skeleton, which fine-tunes its electronic properties. acs.orgnih.gov A critical aspect of this tuning is the change in redox potential at each step leading to the mature F430 cofactor. The key biosynthetic precursors include Ni(II)-sirohydrochlorin, Ni(II)-sirohydrochlorin a,c-diamide, and 15,17³-seco-F430-17³-acid (seco-F430). wikipedia.orgacs.org
Computational studies have revealed a surprising trend in the redox properties along this pathway. Contrary to the expectation that the cofactor would evolve to be the strongest possible reductant to facilitate the cleavage of the C-S bond in methyl-coenzyme M, research has shown the opposite to be true. acs.orgacs.orgresearchgate.net The early-stage precursors are very strong reductants, but as the macrocycle is modified, the redox potential of the Ni(II)/Ni(I) couple increases, making the successive intermediates progressively weaker electron donors. acs.org this compound itself is the weakest electron donor and, consequently, the strongest oxidant in the series of biosynthetic intermediates. acs.orgresearchgate.net The span of the standard reduction potential (E°) across the series from the earliest precursor to the final F430 is approximately 1.5 V. acs.org
Table 1: Redox Properties of this compound and its Biosynthetic Precursors
This table illustrates the trend in redox properties during the biosynthesis of this compound. The precursors are stronger reducing agents (weaker electron donors) compared to the final F430 cofactor. The data is based on computational analysis of active-site models.
| Compound/Intermediate | Relative Electron Donor Strength | Trend in Reduction Potential (E°) |
| Early Precursors (e.g., Ni(II)-sirohydrochlorin) | Strongest | Lowest |
| Intermediate Precursors | Intermediate | Intermediate |
| Native this compound | Weakest | Highest |
Biosynthesis Pathway of Coenzyme F430
Precursor Compounds and Uroporphyrinogen III Derivation
The biosynthesis of all-natural tetrapyrroles, including hemes, chlorophylls, and vitamin B12, begins with uroporphyrinogen III. nih.gov Coenzyme F430 is no exception, deriving its fundamental structure from this common primogenitor. researchgate.netnih.gov Early radiolabeling studies and experiments with nickel-depleted media confirmed that uroporphyrinogen III is a key intermediate. researchgate.net In the absence of nickel, some methanogens accumulate uroporphyrinogen III, which is then converted to Factor F430 upon the addition of nickel. The direct precursor for the main biosynthetic pathway is sirohydrochlorin (B1196429), which is itself derived from uroporphyrinogen III. nih.govnih.gov Sirohydrochlorin serves as the substrate for the first committed step in the pathway catalyzed by the Cfb series of enzymes. researchgate.netnih.gov
Enzymatic Steps and Identified Proteins (CfbA-CfbE)
The precise sequence of events has been elucidated through in vitro reconstitution of the pathway. The proposed enzymatic sequence is:
CfbA : Nickel chelation.
CfbE : Amidation of side chains.
CfbC/D : Reduction of the macrocycle.
CfbB : Final carbocyclic ring formation. nih.gov
The first step in the pathway starting from sirohydrochlorin is the insertion of a nickel ion (Ni²⁺). nih.govnih.gov This reaction is catalyzed by CfbA, a nickel-specific chelatase. nih.gov CfbA belongs to the class II chelatase family and functions to commit the tetrapyrrole intermediate to the F430 pathway by incorporating the essential nickel cofactor. nih.gov In vitro assays have shown that CfbA can catalyze the insertion of nickel into sirohydrochlorin to produce Ni²⁺-sirohydrochlorin. nih.gov Interestingly, the enzyme can also insert cobalt ions, though its physiological role is specific to nickel. nih.gov
A critical step in the formation of F430 is the extensive reduction of its tetrapyrrole core, making it the most reduced member of this compound family. researchgate.netnih.gov This transformation is carried out by a two-component complex, CfbC and CfbD. nih.govnih.gov These proteins are homologs of the NifH and NifD components of nitrogenase, an enzyme known for catalyzing difficult reduction reactions. researchgate.netnih.gov The CfbC/D complex mediates a six-electron and seven-proton reduction of the Ni²⁺-sirohydrochlorin a,c-diamide ring system. nih.gov This highly orchestrated reaction requires ATP hydrolysis and utilizes two 4Fe-4S centers to relay the electrons, ultimately generating the reduced macrocycle characteristic of the F430 family. nih.gov
The unique structure of coenzyme F430 features two additional rings (E and F) beyond the standard four pyrrole (B145914) rings (A-D). researchgate.netnih.gov Following the six-electron reduction by CfbC/D, a lactam ring (Ring E) is formed from an amidated side chain. researchgate.netnih.gov This step leads to the formation of an intermediate known as 15,17³-seco-F430. nih.gov In vitro, this lactamization can occur spontaneously after the reduction of the macrocycle. nih.gov
The final step in the biosynthesis is the formation of the keto-containing carbocyclic ring (Ring F). nih.govnih.gov This reaction is catalyzed by the enzyme CfbB, which is a MurF-like ligase, a family of enzymes often involved in peptidoglycan biosynthesis. nih.gov The CfbB enzyme utilizes ATP to catalyze the intramolecular C-C bond formation, cyclizing a propionate (B1217596) side chain to create the distinctive cyclohexanone (B45756) ring and complete the structure of coenzyme F430. nih.govnih.gov
While not part of the core CfbA-E biosynthetic pathway, other proteins are crucial for the final maturation and utilization of coenzyme F430. The mcr operon, which encodes the subunits of methyl-coenzyme M reductase, often includes the gene for McrD. pnas.orgnih.gov McrD is proposed to function as a chaperone protein that assists in the assembly of the final MCR enzyme. pnas.orgnih.gov Structural and in vitro studies suggest McrD binds to MCR assembly intermediates, increasing the accessibility of the active site to facilitate the insertion of the newly synthesized F430 cofactor. pnas.org Furthermore, McrD has been shown to alleviate product inhibition during the final step of F430 synthesis, suggesting it may bind the completed coenzyme and deliver it to the apo-MCR. nih.govauburn.edu Another protein, McrC, is thought to be involved in the subsequent activation of the MCR enzyme by reducing the Ni(II) center of F430 to the catalytically active Ni(I) state, rather than participating in its biosynthesis. researchgate.netnih.govnih.gov
Regulation of F430 Biosynthesis
The synthesis of coenzyme F430 is tightly regulated to meet the metabolic needs of the cell. The availability of nickel is a primary regulatory factor. In the absence of sufficient nickel, methanogenic bacteria cannot complete the synthesis of F430, leading to the accumulation of precursors like uroporphyrinogen III. psu.edu The inhibition of F430 synthesis directly correlates with the inhibition of nickel uptake by the cell. psu.edu
Transcriptional regulation is also implied by the organization of the cfb genes, which are often found together in a single gene cluster, suggesting they are co-transcribed and their expression is coordinated. researchgate.net However, specific transcriptional regulators that control the cfb operon have not been fully characterized. nih.govdnayaklab.com
Finally, the pathway is subject to post-translational regulation through product inhibition. The final enzyme in the pathway can be inhibited by the F430 product. auburn.edu This inhibition can be overcome by the chaperone protein McrD, which binds to the final F430 molecule, preventing it from inhibiting the biosynthetic enzyme and facilitating its delivery to the MCR enzyme. nih.govauburn.edu This ensures an efficient handoff of the cofactor from the synthesis machinery to its final destination.
The biosynthesis of Coenzyme F430 is a complex, multi-step process that begins with uroporphyrinogen III, a common precursor for all natural tetrapyrroles. wikipedia.org The pathway from the intermediate sirohydrochlorin involves four key enzymatic steps and at least one spontaneous reaction. nih.gov The genes responsible for this transformation are the cfb (coenzyme F430 biosynthesis) genes. nih.govauburn.edu
The elucidated late-stage biosynthetic pathway of F430 involves a series of intricate enzymatic modifications to the porphyrin-like skeleton. These modifications include chelation, amidation, a six-electron reduction with the addition of seven protons, lactamization, and the closure of a propionate side chain, which involves the removal of a water molecule. acs.orgresearchgate.net
Key enzymatic steps in the biosynthesis of Coenzyme F430 from sirohydrochlorin:
| Step | Enzyme(s) | Substrate | Product | Key Transformation(s) |
| 1 | CfbA (Ni-chelatase) | Sirohydrochlorin | Nickel(II)-sirohydrochlorin (Ni-SHC) | Insertion of Ni2+ into the sirohydrochlorin macrocycle. nih.govrsc.org |
| 2 | CfbE (ATP-dependent Ni-sirohydrochlorin a,c-diamide synthase) | Nickel(II)-sirohydrochlorin | Nickel(II)-sirohydrochlorin a,c-diamide | Amidation of the a and c acetate (B1210297) side chains to acetamide. wikipedia.orgnih.gov |
| 3 | CfbC/D (two-component complex Ni-sirohydrochlorin a,c-diamide reductive cyclase) | Nickel(II)-sirohydrochlorin a,c-diamide | 15,17³-seco-F430-17³-acid (seco-F430) | A six-electron, seven-proton reduction of the macrocyclic ring and subsequent γ-lactamization. wikipedia.orgnih.gov |
| 4 | CfbB (Coenzyme F430 synthetase) | 15,17³-seco-F430-17³-acid (seco-F430) | Coenzyme F430 | ATP-dependent formation of the keto-containing carbocyclic ring F. wikipedia.orgnih.gov |
Impact of Biosynthetic Pathway on Reactivity Factors
Recent computational studies have shed light on how the evolutionary pressure shaping the intricate F430 biosynthetic pathway has optimized its reactivity for methane (B114726) formation. acs.orgresearchgate.net A key finding is that the catalytic proficiency for methanogenesis improves with each successive step in the biosynthesis of F430 from its precursors. researchgate.netnih.gov
Contrary to the expectation that the final F430 molecule would be the strongest possible reductant to facilitate the rate-limiting step of cleaving the methyl-sulfur bond in methyl-coenzyme M, research has revealed the opposite. acs.orgnih.gov The reduction potential of the nickel center actually increases, becoming less favorable for reduction, along the biosynthetic pathway. acs.orgbiorxiv.org
This seemingly counterintuitive trend is outweighed by a more critical factor: the strengthening of the nickel-sulfur (Ni-S) bond that forms after the methyl group is cleaved. acs.orgresearchgate.net F430, being the weakest electron donor among its biosynthetic precursors, forms the most covalent and stable Ni-S bond. acs.orgnih.gov This strong bond stabilizes the transition state of the reaction, thereby lowering the activation energy barrier for the rate-determining step. acs.orgacs.org
Furthermore, the transition state in the reaction with the native F430 cofactor exhibits a more pronounced "pro-reactive motion." This means the transient methyl radical is better positioned to abstract a hydrogen atom from coenzyme B, a crucial subsequent step in methane formation. This enhanced motion in the F430-mediated reaction is superior to that of its biosynthetic ancestors and is thought to prevent the formation of potentially harmful radical intermediates. researchgate.netnih.govnih.gov
Comparison of Reactivity Factors between F430 and its Biosynthetic Precursors:
| Reactivity Factor | Biosynthetic Precursors | Coenzyme F430 | Impact on Methanogenesis |
| Reduction Potential of Ni(I) | Lower (stronger reductant) | Higher (weaker reductant) | The less favorable reduction potential is overcome by other factors. acs.orgnih.gov |
| Ni-S Bond Strength (post-cleavage) | Weaker | Stronger and more covalent | Stabilizes the transition state, lowering the reaction barrier. acs.orgresearchgate.net |
| Pro-reactive Motion of Methyl Radical | Less pronounced | More pronounced | Facilitates hydrogen abstraction and prevents deleterious side reactions. researchgate.netnih.gov |
| Overall Catalytic Proficiency | Less proficient | Most proficient | Each biosynthetic step enhances the catalytic competence for methane formation. researchgate.netnih.gov |
Biological Functions and Enzymatic Mechanisms of Factor F430
Role as a Prosthetic Group in Methyl-Coenzyme M Reductase (MCR)
Factor F430 is an indispensable component of methyl-coenzyme M reductase (MCR), the enzyme responsible for catalyzing the final step in the biological formation of methane (B114726). wikipedia.orgnih.gov It is tightly, though not covalently, bound within the active site of MCR. nih.gov The MCR enzyme is a complex protein, typically with an α2β2γ2 subunit composition, containing two molecules of F430 per molecule of enzyme. nih.govnih.gov The nickel atom at the center of the F430 macrocycle is the catalytic heart of the enzyme, directly participating in the chemical transformations. nih.govnih.gov
The nickel ion in F430 can exist in different oxidation states, primarily cycling between Ni(I) and Ni(II), and potentially Ni(III), during the catalytic process. nih.govacs.orgresearchgate.net The active state of the enzyme for methane formation contains Ni(I)-F430, which is a potent nucleophile. nih.govrsc.org This low-valent nickel state is crucial for the activation of the otherwise unreactive thioether bond in methyl-coenzyme M. nih.gov The discovery that nickel was an essential trace element for methanogens led directly to the identification of this nickel-containing prosthetic group. nih.gov
Catalytic Cycle of MCR and F430's Involvement
The process begins with the binding of the substrates, CH₃-S-CoM and HS-CoB, to the active site of MCR in close proximity to the F430 cofactor. nih.govrsc.org The active Ni(I) state of F430 initiates the reaction by attacking the methyl group of CH₃-S-CoM. rsc.orgacs.orgrsc.org This leads to the cleavage of the C-S bond of methyl-coenzyme M. nih.gov Subsequently, a proton, delivered from the thiol group of coenzyme B, is transferred to the methyl group, resulting in the formation and release of methane. nih.govacs.org The cycle is completed with the formation of the heterodisulfide CoM-S-S-CoB and the regeneration of the active Ni(I) state of F430. rsc.orgrsc.org
| Step | Description | Key Intermediates |
|---|---|---|
| 1 | Substrate Binding | MCR-Ni(I) + CH₃-S-CoM + HS-CoB |
| 2 | C-S Bond Cleavage | [MCR-Ni(III)-CH₃] or [MCR-Ni(II) + •CH₃] |
| 3 | Methane Formation | CH₄ + [MCR-Ni(II)-S-CoM] + •S-CoB |
| 4 | Product Release and Regeneration | MCR-Ni(I) + CoM-S-S-CoB |
Two primary mechanisms have been proposed to describe the intricate chemistry occurring at the F430 active site during methane formation. rsc.orgrsc.org
The organometallic mechanism suggests a nucleophilic attack by the Ni(I) center of F430 on the methyl group of CH₃-S-CoM. researchgate.netrsc.orgnih.gov This SN2-type reaction would form a transient methyl-Ni(III) organometallic intermediate. rsc.orgrsc.org Subsequent reductive cleavage of the Ni-C bond, coupled with protonation by HS-CoB, would then yield methane and a Ni(II)-thiolate species. rsc.org
The methyl radical mechanism , supported by kinetic, spectroscopic, and computational studies, posits that the Ni(I) of F430 induces a homolytic cleavage of the methyl-sulfur bond of CH₃-S-CoM. nih.govnih.govrsc.org This generates a highly reactive methyl radical (•CH₃) and a Ni(II)-thiolate intermediate. nih.gov The methyl radical then abstracts a hydrogen atom from the thiol of coenzyme B (HS-CoB) to form methane. nih.gov The resulting coenzyme B thiyl radical (•S-CoB) reacts with the Ni(II)-bound coenzyme M thiolate to form a disulfide radical anion, which then releases the heterodisulfide product and regenerates the Ni(I) state. nih.gov
| Feature | Organometallic Mechanism | Methyl Radical Mechanism |
|---|---|---|
| Initial Attack | Nucleophilic attack of Ni(I) on the methyl group | Homolytic cleavage of the C-S bond induced by Ni(I) |
| Key Intermediate | Methyl-Ni(III) species | Methyl radical (•CH₃) and Ni(II)-thiolate |
| Methane Formation | Reductive cleavage of the Ni-C bond and protonation | Hydrogen abstraction from HS-CoB by the methyl radical |
Function in Anaerobic Methane Oxidation (AOM)
This compound and MCR are also central to the process of anaerobic methane oxidation (AOM). nih.govresearchgate.netrsc.org This globally significant biogeochemical process consumes large quantities of methane in anoxic environments, mitigating its release into the atmosphere. asm.org AOM is carried out by anaerobic methanotrophic archaea (ANME), often in syntrophic partnership with sulfate-reducing bacteria. nih.govethz.ch
The prevailing hypothesis for AOM is that it proceeds through a "reverse methanogenesis" pathway, where the MCR enzyme essentially runs the methane-forming reaction in reverse. nih.govrsc.orgnih.gov In this process, the highly stable C-H bond of methane is activated by the MCR-F430 complex. nih.govnih.gov Methane is proposed to react with the Ni(I) or a Ni(II)-thiolate species at the F430 center to ultimately form a methyl-group equivalent, likely a methyl-Ni(III) intermediate, which is the reverse of the final step in the organometallic methanogenesis pathway. nih.gov This bound methyl group is then transferred to coenzyme M, forming methyl-coenzyme M. nih.gov The subsequent steps of the pathway are essentially the reverse of the methanogenic cascade. nih.gov
Interestingly, ANME organisms often contain a structurally modified form of F430, suggesting an adaptation to the slightly different energetic and mechanistic demands of methane oxidation compared to methanogenesis. nih.govasm.org
Structural Variants and Extended Biological Roles of Factor F430
Discovery and Characterization of F430 Variants (e.g., F430-2, F430-3)
Advanced analytical techniques, particularly liquid chromatography–high-resolution mass spectrometry, have been instrumental in identifying several novel structural variants of F430. nih.govnih.gov Among the first of these to be characterized was 17²-methylthio-F430 (F430-2) , discovered in ANME-1, microorganisms that perform anaerobic oxidation of methane (B114726). nih.govresearchgate.net This variant features a methylthio group at the 17² position of the macrocycle. nih.govresearchgate.net
Another significant variant, designated F430-3 , was identified in the methanogens Methanocaldococcus jannaschii and Methanococcus maripaludis. nih.govnih.gov High-resolution mass spectrometry revealed that F430-3 has a mass corresponding to the addition of a 3-mercaptopropionate (B1240610) moiety, which is proposed to be bound as a thioether followed by cyclization. nih.govnih.gov The UV absorbance spectrum of F430-3 differs from that of F430, suggesting a reduction of the 17³ keto moiety. nih.govnih.gov This was the first report of a modified F430 in methanogens. nih.govnih.gov
In addition to F430-2 and F430-3, a total of nine modified F430 structures have been identified in various methanogens and ANME, indicating a widespread occurrence of these variants in nature. nih.govnih.gov
Post-Translational Modifications of F430
The structural diversity of F430 arises from a series of post-translational modifications to the core F430 molecule. nih.govnih.gov These modifications are enzymatic and result in the attachment of different chemical groups to the F430 macrocycle. nih.govfrontiersin.org
The formation of F430-2 involves the addition of a methylthio (-SCH₃) group to the 17² position of the F430 molecule. nih.govresearchgate.net This reaction is catalyzed by a methylthiotransferase (MTTase), which belongs to the radical S-adenosylmethionine (SAM) superfamily of enzymes. frontiersin.org The proposed mechanism involves the transfer of a methyl group from SAM to a sulfur atom coordinated by an iron-sulfur cluster, followed by the formation of a radical at the 17² position of F430 and subsequent attack on the methylated sulfur to form the methylthioether linkage. nih.gov
The biosynthesis of F430-3 involves the addition of a 3-mercaptopropionate moiety. nih.govnih.gov It is proposed that this addition occurs via a thioether linkage, followed by an intramolecular cyclization. nih.govnih.gov This modification results in a significant change to the F430 structure and its spectroscopic properties. nih.govnih.gov
A key feature of F430-3 is the reduction of the keto group at the 17³ position. nih.govnih.gov This modification is evidenced by the altered UV absorbance spectrum of F430-3 compared to F430. nih.govnih.gov The reduction of this keto moiety likely has a significant impact on the electronic properties and reactivity of the coenzyme.
Intriguing F430 derivatives with vinyl side chains have also been detected in both methanogens and ANME. nih.gov One such variant, vinyl-F430 (F430-5) , is proposed to be formed through the oxidative decarboxylation of one of the propionic acid side chains of F430. nih.gov A derivative of F430-2 containing a vinyl side chain, vinyl-17²-methylthio-F430 (F430-6) , has also been observed. nih.gov These vinyl-containing variants are reminiscent of the structure of heme. nih.gov
Research Methodologies and Analytical Approaches for Factor F430
Spectroscopic Techniques for Structural and Electronic Characterization
A suite of spectroscopic methods has been employed to probe the intricate details of F430's molecular structure and electronic configuration. These techniques provide complementary information, allowing for a comprehensive understanding of the cofactor in its isolated form and within the methyl-coenzyme M reductase (MCR) enzyme.
UV-Visible absorption spectroscopy is a fundamental technique for characterizing F430, with its name originating from a prominent absorption maximum observed around 430 nm. wikipedia.org This distinct spectral feature is characteristic of the Ni(II) state of the cofactor. The precise position of this peak can vary depending on the environment and the coordination state of the nickel ion. For instance, in its native state within the MCR enzyme, the peak is observed at approximately 422 nm, while in aqueous solution it appears around 431 nm. nih.gov
The UV-Vis spectrum of F430 is sensitive to changes in the oxidation state of the nickel center and modifications to the macrocycle. Reduction of the Ni(II) to the Ni(I) state results in a significant blue-shift of the main absorption band to around 378-388 nm. nih.gov Furthermore, reduction of the exocyclic keto group at the 17³ position to a hydroxyl group, forming a species designated F330, causes a substantial 100-nm shift in the absorption maximum. asm.org The binding of axial ligands to the nickel ion also induces noticeable changes in the UV-Vis spectrum, typically causing 5-10 nm red shifts of the main absorption band. nih.gov The temperature-dependent equilibrium between the four-coordinate and six-coordinate forms of F430 in solution can also be monitored by observing changes in the optical spectra. researchgate.netnih.gov
| Species/Condition | Absorption Maximum (λmax, nm) | Reference |
| F430 in Methanobacterium thermoautotrophicum | 430 | wikipedia.org |
| F430 in MCR Holoenzyme | 422 | nih.gov |
| F430 in Aqueous Solution | 431 | nih.gov |
| Ni(I) form of F430 | 378 | nih.gov |
| F430-3 (reduced 17³ keto group) | ~330 | asm.org |
| F430 with excess cyanide, pyridine, or 1-methylimidazole (B24206) | 5-10 nm red shift | nih.gov |
Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in the initial structure determination of Factor F430, complementing data from X-ray crystallography. wikipedia.org ¹H NMR, in particular, has been used to identify and characterize the pentamethyl ester form of F430 (F430M). acs.org The chemical shifts in the ¹H NMR spectrum provide detailed information about the structure and conformation of the corphinoid macrocycle. asm.orgacs.org For instance, the structure of a modified form, F430-2, which contains a methylthio group, was determined using a combination of mass spectrometry and NMR spectroscopy. asm.org
NMR has also been employed to assess the stability of F430 derivatives. Studies monitoring F430M solutions over extended periods by ¹H NMR have shown no significant degradation, confirming its suitability as a standard for quantification. acs.org
X-ray Absorption Spectroscopy (XAS) is a powerful technique for probing the local coordination environment and oxidation state of the nickel ion in F430. auburn.edu The nickel K-edge XAS spectrum provides information on the geometry of the nickel site. For example, a sharp, featureless edge is characteristic of nickel in a pseudo-octahedral coordination geometry, as seen in hexacoordinate F430 at low temperatures. researchgate.netnih.gov In contrast, four-coordinate derivatives of F430 exhibit different edge features. researchgate.netnih.gov
Extended X-ray Absorption Fine Structure (EXAFS) analysis, a component of XAS, has been used to determine the bond distances between the nickel atom and its coordinating ligands. EXAFS studies have revealed that in aqueous solution, the axial ligands to the nickel in F430 are water molecules. researchgate.netnih.gov Furthermore, EXAFS data for F430 with exogenous ligands like cyanide, pyridine, or 1-methylimidazole have provided detailed structural information for these complexes. nih.gov Early EXAFS studies showed a split in the four nickel-nitrogen bond distances, with two at 0.192 nm and two at 0.210 nm. nih.govnih.gov
| Form of F430 | Nickel Coordination Geometry | Key XAS Finding | Reference |
| Isolated F430 (10 K, aqueous) | Hexacoordinate | Pseudo-octahedral geometry | researchgate.netnih.gov |
| Epimerized/Ring-oxidized F430 | Four-coordinate | Square-planar geometry | researchgate.netnih.gov |
| F430 with Cyanide/Pyridine/1-methylimidazole | Hexacoordinate | Tetragonally distorted octahedral geometry | nih.gov |
| F430 | Four-coordinate | Two Ni-N distances at 0.192 nm and two at 0.210 nm | nih.govnih.gov |
Magnetic Circular Dichroism (MCD) spectroscopy is a valuable tool for investigating the electronic structure of F430, particularly the magnetic properties of the nickel center. nih.gov MCD measures the differential absorption of left and right circularly polarized light in the presence of a magnetic field, providing insights into the degeneracies of electronic states. wikipedia.org
MCD studies have demonstrated that at low temperatures, F430 is a high-spin (S=1) Ni(II) species. nih.gov Variable-temperature MCD has been used to distinguish between different coordination states of the nickel ion. Four-coordinate forms of F430 are diamagnetic (S=0 ground state), while six-coordinate forms are paramagnetic (S=1 ground state). nih.gov Low-temperature MCD magnetization data have enabled the determination of the axial zero-field splitting (D) of the S=1 ground state in bis-ligand complexes of F430, which is sensitive to the nature of the axial ligands. nih.gov For example, the bis-aquo complex of F430 has a D value of +9 ± 1 cm⁻¹, whereas the bis-imidazole complex has a D value of -8 ± 2 cm⁻¹. nih.gov These findings have been crucial in arguing against histidine imidazole (B134444) coordination to the nickel in the MCR holoenzyme. nih.gov
Electron Paramagnetic Resonance (EPR) and Electron Nuclear Double Resonance (ENDOR) are powerful techniques for studying paramagnetic species, making them particularly useful for investigating the Ni(I) state of F430. researchgate.net EPR spectroscopy detects transitions between electron spin states in a magnetic field. The EPR spectrum of the reduced, active state of MCR (MCRred1) is nearly identical to that of F430 reduced to the Ni(I) state, providing strong evidence for a Ni(I) center in the active enzyme. researchgate.net
ENDOR spectroscopy, which combines EPR with nuclear magnetic resonance, provides detailed information about the interactions between the unpaired electron on the nickel and nearby magnetic nuclei. d-nb.inforesearchgate.net This technique has been used to probe the local environment of the nickel ion. nih.gov While EPR and ENDOR have been central to characterizing the Ni(I) form, they are also used to study other paramagnetic states that may arise during the catalytic cycle. researchgate.net Computational studies have been used in conjunction with EPR and ENDOR data to evaluate different models for the reduced forms of F430. nih.gov
Resonance Raman spectroscopy provides detailed vibrational information about the chromophore of F430. By tuning the excitation laser wavelength to coincide with an electronic absorption band, the Raman signals of the chromophore are selectively enhanced. nih.gov This technique is sensitive to the coordination state and geometry of the nickel center and the structure of the macrocycle.
Resonance Raman spectra of F430 in aqueous solution at room temperature show features characteristic of both four- and six-coordinate forms, indicating a dynamic equilibrium. researchgate.netnih.gov At low temperatures, the six-coordinate form predominates. researchgate.netnih.gov The binding of axial ligands such as cyanide, pyridine, or 1-methylimidazole causes shifts of up to 30 cm⁻¹ in the high-frequency Raman lines, confirming ligand coordination. nih.gov These spectral shifts provide insights into the structural changes that occur upon ligand binding.
Mass Spectrometry for Isomer and Variant Analysis
Mass spectrometry stands as a cornerstone technique for the identification and characterization of F430 and its derivatives. Its high sensitivity and mass accuracy enable the detection of minute structural differences that can have significant biological implications.
High-resolution mass spectrometry (HR-MS) has been a powerful tool for the discovery and structural elucidation of novel F430 variants. figshare.comresearchgate.net This technique provides highly accurate mass measurements, which are crucial for determining the elemental composition of the detected molecules.
In a notable study, HR-MS was instrumental in identifying several new structural variants of F430 from cell extracts of methanogens and anaerobic methanotrophic archaea (ANME). figshare.comresearchgate.net The unique isotopic signature of nickel, a key component of F430, facilitates the identification of these nickel-containing compounds within complex biological mixtures. figshare.com The inherent positive charge conferred by the nickel ion enhances the sensitivity of detection during electrospray ionization. figshare.com
One such newly identified variant was designated F430-3, which exhibited a mass-to-charge ratio (m/z) of 1,009.2781. researchgate.netacs.org This represented a mass increase of 103.9913 over the canonical F430, corresponding to the addition of a C3H4O2S moiety. researchgate.netacs.org This finding, combined with other analytical data, suggested the addition of a 3-mercaptopropionate (B1240610) group. researchgate.netacs.org
Another significant variant, 17²-methylthio-F430 (F430-2), was identified in ANME and is believed to be essential for the anaerobic oxidation of methane (B114726). figshare.comresearchgate.netacs.org High-resolution inductively coupled plasma mass spectrometry (ICP-MS) was employed to confirm the presence of one sulfur atom per nickel atom in a related variant with a mass 46 Da higher than F430, pointing to the addition of a CH2S group. asm.orgnih.gov
The power of HR-MS is further demonstrated in its ability to distinguish between different isomers of F430. For instance, in cell extracts of Methanocaldococcus jannaschii, five distinct isomers of coenzyme F430 were separated and identified based on their elution times in liquid chromatography coupled with HR-MS. figshare.comtandfonline.com These isomers, while having the same molecular weight, exhibit different retention times, indicating subtle structural differences. figshare.comtandfonline.com
Liquid chromatography coupled with mass spectrometry (LC-MS) is an indispensable technique for the separation, detection, and quantification of F430 and its isomers and variants from complex mixtures. figshare.comresearchgate.netnih.gov The chromatographic separation, typically using a reversed-phase column, allows for the resolution of different F430 forms prior to their introduction into the mass spectrometer for analysis. figshare.comnih.gov
LC-MS has been successfully applied to identify and characterize various F430 derivatives. figshare.comresearchgate.net For example, the analysis of cell extracts from M. jannaschii using LC-HR-MS revealed multiple isomers of both the standard F430 and the modified F430-3. figshare.comtandfonline.com The separation of these isomers is crucial as they may have different biological activities or be indicative of different metabolic states.
Furthermore, LC-MS/MS (tandem mass spectrometry) has been developed for the highly sensitive and quantitative analysis of F430 in environmental samples. nih.govasm.org This method allows for the detection of F430 at sub-femtomole levels, making it a powerful diagnostic tool for assessing the presence and abundance of methanogenic and methane-oxidizing archaea in various environments, including paddy soils and deep marine sediments. nih.govasm.org The quantitative data obtained from LC-MS/MS can provide insights into the biomass and activity of these microorganisms in their natural habitats. nih.govnih.gov
The combination of liquid chromatography with high-resolution mass spectrometry (LC-HR-MS) provides both separation and high-accuracy mass data, which together are invaluable for proposing the structures of novel F430 variants, even when they are present in only trace amounts. figshare.comresearchgate.nettandfonline.com
Table 1: Identified Isomers and Variants of this compound using Mass Spectrometry
| Compound/Isomer | m/z | Organism/Sample | Analytical Method | Reference |
|---|---|---|---|---|
| Coenzyme F430 | 905.2867 | Methanocaldococcus jannaschii | LC-HR-MS | figshare.comtandfonline.com |
| F430-2 (17²-methylthio-F430) | 951 | ANME-rich microbial mats | Mass Spectrometry, HR-ICP-MS | asm.orgnih.gov |
| F430-3 | 1009.2781 | Methanocaldococcus jannaschii, Methanococcus maripaludis | LC-HR-MS | researchgate.netacs.org |
| F430 Isomer 1 | 905.286 | Methanocaldococcus jannaschii | LC-HR-MS | figshare.comtandfonline.com |
| F430 Isomer 2 | 905.286 | Methanocaldococcus jannaschii | LC-HR-MS | figshare.comtandfonline.com |
| F430 Isomer 3 | 905.286 | Methanocaldococcus jannaschii | LC-HR-MS | figshare.comtandfonline.com |
| F430 Isomer 4 | 905.286 | Methanocaldococcus jannaschii | LC-HR-MS | figshare.comtandfonline.com |
| F430 Isomer 5 | 905.286 | Methanocaldococcus jannaschii | LC-HR-MS | figshare.comtandfonline.com |
Computational Chemistry Approaches
Computational chemistry provides a powerful lens to investigate the electronic structure, conformational dynamics, and reactivity of F430 at an atomic level of detail. These theoretical methods complement experimental findings and offer insights that are often difficult to obtain through empirical studies alone.
Density Functional Theory (DFT) has emerged as a crucial computational tool for understanding the intricate electronic and structural properties of F430. figshare.comnih.govacs.orgrsc.org DFT calculations allow for the investigation of the geometry, electronic states, and redox properties of F430 and its variants.
One of the key applications of DFT has been to explore the differences between native F430 and its 12,13-diepimer. figshare.com These calculations have revealed that the diepimer tends to adopt a highly ruffled conformation with short Ni(II)-N bond distances, which is typical for hydroporphyrins. In contrast, the native F430 is subject to steric effects from its peripheral substituents that impose a more planar geometry on the macrocycle. figshare.com This structural constraint in native F430 prevents the N4 core from contracting sufficiently to optimally coordinate a small low-spin Ni(II) ion, which in turn helps to stabilize the larger Ni(I) and high-spin Ni(II) states that are crucial for its catalytic activity. figshare.com
DFT calculations have also been used to model the redox behavior of F430. acs.org For instance, it was computationally explored whether F430 is uniquely suited for methanogenesis compared to its biosynthetic precursors. The results indicated that F430 is the weakest electron donor among its precursors, leading to a more covalent Ni-S bond that stabilizes the transition state of the rate-determining step. researchgate.netacs.org
Furthermore, DFT, in combination with time-dependent DFT (TD-DFT), has been used to characterize the different oxidation states of the nickel center in F430 within the methyl-coenzyme M reductase (MCR) enzyme. nih.govacs.org These studies have provided evidence that certain previously assigned Ni(I) states may in fact be Ni(II) species, challenging earlier interpretations of experimental data. nih.govacs.org A comprehensive benchmarking study of 40 different theoretical levels was conducted to model the dehalogenation of chloromethane (B1201357) by a simplified F430 model, highlighting the importance of dispersion effects on the reaction barrier. rsc.org
Empirical force field analysis is a computational method used to study the conformational changes and energetics of molecules. This approach has been applied to investigate the diepimerization of coenzyme F430. tandfonline.comnih.govnih.gov
A key study utilized the crystal structure of the 12,13-diepi F430M as a starting point for calculations to understand the conformational transformations that occur during epimerization. tandfonline.comnih.gov The analysis revealed that in the 13-epi and 12,13-diepi forms of F430, the individual pyrrole (B145914) rings adopt alternating half-chair conformations, resulting in a ruffled macrocycle. tandfonline.comnih.gov In contrast, native F430, while also ruffled, is composed of planar individual pyrrole rings. tandfonline.comnih.gov
These calculations also provided an explanation for the experimental observation that the reduction of 12,13-didehydro-F430 yields native F430 rather than the 12,13-diepi form. The conformations of 12,13-didehydro-F430 and native F430 were found to be remarkably similar. tandfonline.comnih.gov Additionally, the force field analysis suggested that native F430 can readily adopt both square planar and bent trigonal bipyramidal coordination geometries around the nickel center. It was proposed that the bent trigonal bipyramidal conformation is the one that is bound to the protein, and that direct binding of amino acid side chains to the nickel ion is likely not a critical factor. tandfonline.comnih.gov The interconversion of F430 to its more thermodynamically stable isomers has also been a subject of study using this method. asm.orgnih.gov
Factor F430 As a Biomarker and Environmental Indicator
Quantification of F430 for Assessing Methanogenic Activity
The quantification of Factor F430 provides a direct measure of the abundance of methanogenic and methanotrophic microorganisms, offering valuable insights into the potential for methane (B114726) production and consumption in natural and engineered systems. acs.orgacs.orgnih.govnih.gov This is a significant advantage over other methods that may not directly correlate with the active microbial population. acs.org
A significant positive correlation exists between the concentration of this compound and the rate of methane production. nih.govresearchgate.netresearchgate.net Studies have demonstrated this relationship in various settings, from anaerobic bioreactors to natural sediments. nih.govresearchgate.netoup.com This direct link allows researchers to use F430 concentrations as a proxy for in-situ methanogenic activity. acs.orgnih.gov For instance, research on anaerobic bioreactors has shown a linear relationship between F430 content and specific methane production rates. researchgate.net This correlation is stronger than that observed with other monitoring parameters, such as the number of gene copies for the MCR enzyme, because F430 is directly involved in the catalytic process. nih.gov
In the context of anaerobic bioreactors used for wastewater treatment and biogas production, monitoring this compound levels has emerged as a valuable tool for assessing process performance and stability. nih.govresearchgate.net Quantifying F430 can provide a rapid assessment of the health and activity of the methanogenic population, which is critical for maintaining optimal reactor function. nih.gov For example, during periods of organic loading shocks, changes in F430 concentrations have been shown to correspond with shifts in methane production, offering an early indicator of potential process upsets. nih.govresearchgate.net This makes F430 a more direct and responsive biomarker compared to traditional monitoring methods like volatile fatty acid (VFA) analysis. nih.gov Research has shown that F430 quantification can be accomplished within half a working day, providing timely information for reactor management. nih.govresearchgate.net
Table 1: Application of this compound in Anaerobic Bioreactors
| Parameter | Observation | Significance | Reference(s) |
|---|---|---|---|
| F430 Concentration vs. Methane Production | Significant positive correlation | F430 is a direct indicator of methanogenic activity. | nih.gov, researchgate.net, researchgate.net |
| Response to Organic Loading Shocks | F430 levels change in response to shocks. | Provides an early warning of process instability. | nih.gov, researchgate.net |
| Comparison to Other Methods | F430 is a more direct biomarker than VFA or gene copy numbers. | Offers a more accurate and timely assessment of microbial activity. | nih.gov |
| Quantification Time | Can be quantified within half a working day. | Enables rapid process monitoring and control. | nih.gov, researchgate.net |
The development of highly sensitive analytical techniques, such as liquid chromatography/mass spectrometry, has enabled the detection and quantification of this compound in a wide array of environmental samples. acs.orgacs.orgnih.gov These include marine sediments, paddy soils, microbial mats, freshwater lakes, and even deep subsurface aquifers. acs.orgacs.orgoup.comresearchgate.netresearchgate.net The ability to detect F430 in samples with low microbial biomass, such as deep marine sediments, has opened new avenues for studying methane cycling in these environments. acs.orgacs.orggeochemical-journal.jp Concentrations of F430 have been found to range from femtomolar to nanomolar levels, corresponding to a wide range of methanogenic archaeal biomass. acs.orgnih.govgeochemical-journal.jp
Table 2: Detection of this compound in Various Environmental Samples
| Environment | Range of F430 Concentrations | Corresponding Methanogen Cell Density | Reference(s) |
|---|---|---|---|
| Paddy Soils | 308 to 2019 fmol g⁻¹ wet | 3 × 10⁶ to 3 × 10⁸ cells g⁻¹ dry | acs.org |
| Marine Sediments (off Shimokita Peninsula) | 31.3 to 529 fmol g-wet⁻¹ | 2.7 × 10⁶ to 3.9 × 10⁶ cells g-wet⁻¹ | geochemical-journal.jp |
| Marine Sediments (Nankai Trough) | 26 to 31.4 fmol g-wet⁻¹ | Not specified | geochemical-journal.jp |
| Freshwater Lake | Planktonic F430 detected | Indicates ongoing methanogenic activity | researchgate.net |
| Anaerobic Groundwater | 811 fmol L⁻¹ | 5 × 10³ to 8 × 10⁴ cells mL⁻¹ | acs.org |
F430 Epimer Ratios as Indicators of Cell Health and Activity
This compound is known to undergo epimerization after cell death, where it converts to more thermodynamically stable forms. scienceopen.comresearchgate.net The ratio of the native, biologically active form of F430 to its epimers can therefore serve as an indicator of the proportion of living and active methanogenic cells versus dead or inactive cells. nih.govscienceopen.com A high concentration of native F430 relative to its epimers suggests a healthy and actively growing methanogen population. researchgate.netacs.org Conversely, a higher proportion of F430 epimers indicates a decline in the methanogenic population or the presence of relic F430 from dead cells. scienceopen.com This is particularly useful in environments like deep sediments, where determining the viability of microorganisms is challenging. nih.gov The rapid degradation of native F430 after cell death, with half-lives ranging from hours to days depending on temperature, further supports its use as a biomarker for living methanogenic archaea. researchgate.netscienceopen.com
Use in Microbial Ecology and Biogeochemical Studies
The analysis of this compound provides a powerful lens through which to view microbial ecology and biogeochemical cycles, particularly those involving methane. nih.govacs.orgresearchgate.net By quantifying F430, scientists can estimate the biomass of methanogens and ANME in various ecosystems, contributing to a better understanding of their distribution and ecological roles. acs.orgacs.orgoup.com
This compound serves as a direct tracer for the biological pathways of methane production and anaerobic oxidation. nih.govacs.orgresearchgate.net Its presence and concentration in environmental samples provide concrete evidence of the activity of methanogens and ANME. acs.orgoup.com This is invaluable for understanding the sources and sinks of methane in the global carbon cycle. core.ac.uk For example, the detection of high concentrations of native F430 in a deep aquifer, coupled with radiocarbon data, provided strong evidence for an isolated, ancient microbial ecosystem actively producing methane. researchgate.netacs.org Furthermore, the discovery of modified forms of F430 in ANME suggests potential functional differences in the MCR enzyme and new roles for this coenzyme in nature. asm.org
: Unveiling Methanogen Distribution and Biomass
The unique nickel-containing tetrapyrrole, this compound, serves as a powerful and specific biomarker for identifying and quantifying methanogenic archaea in various environments. Its direct involvement in the terminal step of methane formation makes it an invaluable tool for investigating the distribution and biomass of these microorganisms.
Investigating Methanogen Distribution and Biomass
This compound is the prosthetic group of methyl-coenzyme M reductase (MCR), the key enzyme that catalyzes the final step in all known pathways of methanogenesis. nih.govontosight.ai This makes this compound a function-specific compound, meaning its presence is a direct indicator of organisms capable of producing methane. acs.orgresearchgate.net This specificity allows researchers to distinguish methanogens from other microbial populations within complex environmental samples.
The quantification of this compound provides a means to estimate the biomass of methanogens. nih.gov Since this compound is integral to the MCR enzyme complex, its concentration in a sample is directly proportional to the amount of this enzyme, and by extension, the biomass of the methanogenic archaea. acs.org This approach offers a more direct measure of the active methanogenic population compared to other methods like DNA-based analyses, which may detect genes from non-viable or dormant organisms. nih.gov
Research has demonstrated the utility of this compound analysis in a wide array of environments, including:
Marine Sediments: Studies of subsurface marine sediments have utilized this compound to map the distribution and estimate the biomass of methanogens deep below the seafloor. nih.govgeochemical-journal.jp The concentration of this compound has been found to vary with depth, providing insights into the zones of active methanogenesis. nih.gov
Paddy Soils: The analysis of this compound has been successfully applied to paddy soils, which are significant sources of atmospheric methane, to quantify the methanogen populations. acs.orgnih.gov
Anaerobic Groundwater: In anaerobic groundwater systems, this compound concentrations have been used to determine the density of methanogenic cells. acs.orgnih.gov
Microbial Mats: These complex, layered microbial communities have also been studied using this compound as a biomarker to understand the role and abundance of methanogens. acs.orgnih.gov
Anaerobic Bioreactors: In engineered systems like anaerobic digesters, monitoring this compound levels can serve as a tool to assess the health and activity of the methanogenic community, which is crucial for efficient biogas production. researchgate.netnih.gov
The development of highly sensitive analytical techniques, such as liquid chromatography/mass spectrometry (LC/MS), has enabled the detection of this compound at extremely low concentrations, corresponding to as few as 600 to 10,000 methanogen cells. acs.orgnih.gov This high sensitivity is critical for studying environments with low microbial biomass, such as deep subsurface sediments. acs.org
Furthermore, the native form of this compound is relatively unstable and degrades after cell death, meaning its detection is indicative of living or recently deceased methanogens. researchgate.netresearchgate.net This characteristic enhances its reliability as a biomarker for in situ methanogenic activity. researchgate.net
The following table summarizes research findings on this compound concentrations and the corresponding estimated methanogen biomass in various environments.
| Environment | F430 Concentration | Estimated Methanogen Biomass/Cell Density | Reference |
| Paddy Soils | 308 to 2019 fmol g⁻¹ wet | 3 × 10⁶ to 3 × 10⁸ cells g⁻¹ dry | acs.org |
| Anaerobic Groundwater | 811 fmol L⁻¹ | 5 × 10³ to 8 × 10⁴ cells mL⁻¹ | acs.org |
| Subsurface Marine Sediments (off Shimokita Peninsula) | 31.3 to 529 fmol g-wet⁻¹ | 3.9 × 10⁶ to 2.7 × 10⁶ cells g-wet⁻¹ | geochemical-journal.jpresearchgate.net |
| Subsurface Marine Sediments (Nankai Trough) | 26 to 31.4 fmol g-wet⁻¹ | Not explicitly stated | geochemical-journal.jpresearchgate.net |
| Planktonic Cyanobacterial Sample | 6.8 × 10² to 3.5 × 10³ fmol g-wet⁻¹ | Not explicitly stated | researchgate.net |
Q & A
Q. What is the structural configuration of Factor F430, and how does it influence its catalytic role in methanogenesis?
this compound is a nickel-containing tetrapyrrole coenzyme critical for methane production in methanogenic archaea. To analyze its structure, researchers employ techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), and cryo-electron microscopy. For functional studies, isotopic labeling (e.g., - or -labeled substrates) combined with kinetic assays can elucidate its role in methyl-coenzyme M reductase (MCR) activity. Ensure research questions specify variables (e.g., pH, temperature) to isolate structural-functional relationships .
Q. Which spectroscopic methods are most effective for quantifying this compound in microbial cultures?
UV-visible spectroscopy (absorption peaks at 430 nm) and high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) are standard for quantification. Calibration curves using purified F430 standards are essential. Researchers must validate extraction protocols (e.g., anaerobic handling to prevent degradation) and account for matrix effects in complex microbial samples .
Q. How can researchers optimize growth conditions for methanogens to maximize this compound yield?
Use defined media with strict anaerobic conditions, controlling variables like temperature (35–40°C), pH (6.5–7.5), and substrate availability (e.g., H/CO or acetate). Batch cultures with continuous gas flushing prevent metabolic byproduct inhibition. Monitor F430 production via cell lysis and spectrophotometric analysis, ensuring reproducibility through triplicate experiments .
Q. What are the primary challenges in isolating this compound for in vitro studies?
Challenges include oxygen sensitivity, low intracellular concentrations, and co-purification with interfering pigments. Solutions involve anaerobic chambers for extraction, affinity chromatography with MCR-specific antibodies, and stabilizing buffers (e.g., 2-mercaptoethanol). Validate purity via SDS-PAGE and enzymatic activity assays .
Advanced Research Questions
Q. How can discrepancies in reported redox potentials of this compound across studies be systematically addressed?
Discrepancies often arise from variations in experimental setups (e.g., electrode types, reference standards). Standardize conditions using IUPAC-recommended reference electrodes and control redox mediators. Perform cyclic voltammetry under identical temperature and pH conditions. Meta-analyses should categorize studies by methodology to identify confounding factors .
Q. What computational models are suitable for simulating the catalytic mechanism of this compound in anaerobic environments?
Density functional theory (DFT) and molecular dynamics (MD) simulations are widely used. Focus on active-site interactions, such as Ni-ligand bonding and substrate orientation. Validate models against crystallographic data and isotopic tracer experiments. Open-source software like GROMACS or NWChem can enhance reproducibility .
Q. How do environmental stressors (e.g., heavy metals) alter this compound expression in methanogens?
Conduct transcriptomic (RNA-seq) and proteomic (LC-MS/MS) analyses under stress conditions. Pair with enzymatic activity assays to correlate F430 levels with methane output. Use statistical models (e.g., ANOVA) to distinguish stress-specific responses from baseline variability. Ethical considerations include safe disposal of contaminated cultures .
Q. What strategies resolve contradictions in the proposed electron transfer pathways involving this compound?
Combine mutagenesis studies (e.g., CRISPR-Cas9 knockouts of MCR subunits) with stopped-flow spectroscopy to track electron flow. Compare results across methanogen species (e.g., Methanosarcina vs. Methanobacterium) to identify conserved mechanisms. Publish negative findings to reduce publication bias .
Q. How can isotopic labeling techniques improve the resolution of this compound’s role in mixed microbial communities?
Use -labeled acetate or CO in stable isotope probing (SIP) to trace carbon flow through F430-dependent pathways. Couple with fluorescence in situ hybridization (FISH) to link metabolic activity to specific archaeal taxa. Data analysis requires specialized software (e.g., MetaQuant) for isotopic enrichment quantification .
Q. What ethical and safety protocols are critical when handling this compound in high-containment labs?
Follow biosafety level 2 (BSL-2) guidelines for methanogen cultures, including anaerobic chamber certifications and waste autoclaving. Document data storage protocols per FAIR principles (Findable, Accessible, Interoperable, Reusable). Address authorship rights in collaborative studies explicitly .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
